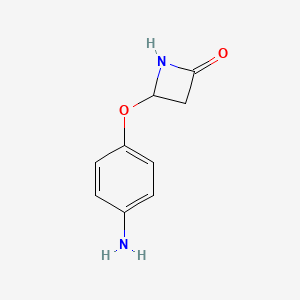

4-(4-Aminophenoxy)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVRHVCOSTRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Aminophenoxy Azetidin 2 One and Its Derivatives

Key Retrosynthetic Strategies for the Azetidinone Core

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for planning the synthesis of complex molecules like azetidin-2-ones. wikipedia.org This method involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond cleavages known as disconnections. wikipedia.org For the azetidin-2-one (B1220530) (or β-lactam) ring, several primary disconnection strategies are widely employed, reflecting the most common and effective bond-forming reactions used in their construction. vulcanchem.com

The most prominent retrosynthetic disconnections for the azetidin-2-one core are:

[2+2] Cycloaddition Disconnection: This is the most common and versatile approach, breaking the ring into two, two-carbon fragments. vulcanchem.com

Staudinger Reaction Pathway (N1-C2 and C3-C4 bond cleavage): This approach disconnects the β-lactam into an imine and a ketene (B1206846). wikipedia.org This is arguably the most utilized method for β-lactam synthesis due to its high convergence and tolerance for a wide variety of substituents on both components. organic-chemistry.orgresearchgate.net

Alkene-Isocyanate Pathway (N1-C4 and C2-C3 bond cleavage): This alternative [2+2] cycloaddition disconnects the ring into an alkene and an isocyanate. vulcanchem.com

Ester Enolate-Imine Condensation Disconnection (N1-C2 and C3-C4 bond cleavage): This strategy disconnects the ring into an ester enolate and an imine. nih.gov This method is particularly useful for constructing 3-amino-2-azetidinones and offers good stereocontrol. nih.gov

Kinugasa Reaction Disconnection (N1-C2 and C3-C4 bond cleavage): This copper-catalyzed reaction disconnects the β-lactam into a terminal alkyne and a nitrone. nih.gov It provides a convenient route to 4-substituted β-lactams. mdpi.com

Intramolecular Cyclization Disconnection: This approach involves forming one of the four bonds of the ring in the final step from a linear precursor.

N1-C4 Bond Formation: This disconnects the ring to a β-amino acid derivative, typically a β-halo amide. tudublin.ie The cyclization is an intramolecular nucleophilic substitution. tudublin.ie

C3-C4 Bond Formation: This is another possibility, though less common, which could start from an α,β-unsaturated amide.

These fundamental strategies, summarized in the table below, form the basis for nearly all synthetic routes toward azetidin-2-one derivatives, including 4-(4-Aminophenoxy)azetidin-2-one.

| Retrosynthetic Strategy | Key Disconnection | Precursor Fragments | Corresponding Forward Reaction |

| Staudinger Synthesis | N1-C2, C3-C4 | Imine + Ketene | [2+2] Cycloaddition |

| Alkene-Isocyanate Cycloaddition | N1-C4, C2-C3 | Alkene + Isocyanate | [2+2] Cycloaddition |

| Ester Enolate Condensation | N1-C2, C3-C4 | Imine + Ester Enolate | Cyclocondensation |

| Kinugasa Reaction | N1-C2, C3-C4 | Nitrone + Terminal Alkyne | Copper-catalyzed Cycloaddition |

| Intramolecular Cyclization | N1-C4 | β-Halo Amide | Intramolecular Nucleophilic Substitution |

Direct and Indirect Approaches for Incorporating the 4-Aminophenoxy Moiety

Attaching the 4-aminophenoxy group to the C4 position of the azetidin-2-one ring can be achieved through several strategic pathways. These can be broadly categorized as direct and indirect methods.

Indirect Approaches:

An indirect, yet highly effective, strategy involves the synthesis of a precursor molecule, typically a 4-(4-nitro phenoxy)azetidin-2-one, followed by the chemical reduction of the nitro group to the desired amine. This multi-step approach is often preferred because the starting materials are readily available and the reactions are generally high-yielding.

A common sequence involves:

Imine Formation: Condensation of 4-nitrobenzaldehyde (B150856) with a suitable primary amine. For example, reacting 4-nitrobenzaldehyde with 2,4-dimethoxyaniline (B45885) in refluxing ethanol (B145695) yields the corresponding Schiff base (imine). bath.ac.uk

[2+2] Cycloaddition: The resulting imine is then reacted with a ketene, generated in situ from an appropriate acyl chloride, via the Staudinger reaction. To obtain a phenoxy group at the C3 position, phenoxyacetyl chloride is used in the presence of a base like triethylamine (B128534). bath.ac.ukrsc.org This cycloaddition forms the 4-(4-nitrophenyl)-3-phenoxyazetidin-2-one ring system. bath.ac.uk

Nitro Group Reduction: The final step is the reduction of the nitro group on the phenyl ring to an amino group. This transformation can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. rsc.orgarkat-usa.org The reduction of nitro-substituted β-lactams to their amino counterparts is a well-documented transformation that proceeds with increased potency in some cases. rsc.org

Direct Approaches:

Direct approaches aim to install the complete 4-aminophenoxy moiety in a single or fewer steps. These methods can be more efficient but may face challenges related to chemoselectivity and the need for protecting groups.

Nucleophilic Substitution: A key direct method involves the nucleophilic displacement of a leaving group at the C4 position of a pre-formed azetidin-2-one ring with 4-aminophenol (B1666318). A common substrate for this reaction is 4-acetoxyazetidin-2-one, where the acetoxy group serves as an effective leaving group. researchgate.netuoanbar.edu.iq The success of this reaction depends on the relative nucleophilicity of the two functional groups in 4-aminophenol: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH).

In neutral or slightly acidic conditions, the amino group is generally more nucleophilic than the hydroxyl group. nih.govgoogle.com

Under strong basic conditions (e.g., using NaH), the hydroxyl group is deprotonated to form a much more nucleophilic phenoxide ion, which can then readily attack the C4 position. nih.gov To ensure the desired O-alkylation, the amino group might first require protection (e.g., as a Boc or Cbz derivative) to prevent it from competing in the nucleophilic attack. nih.gov

Staudinger Reaction with a Pre-functionalized Imine: Another direct route would involve a Staudinger reaction using an imine that already contains the 4-aminophenoxy group. This would require the synthesis of a complex aldehyde or amine precursor. The amino group would likely need to be protected during the imine formation and cycloaddition steps to prevent side reactions.

The choice between direct and indirect methods often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the need for stereochemical control.

| Approach | Key Strategy | Starting Materials Example | Key Considerations |

| Indirect | Nitro-analogue synthesis and subsequent reduction | 4-Nitrobenzaldehyde, Aniline, Phenoxyacetyl chloride | High-yielding, well-established reactions. Requires a final reduction step. bath.ac.ukrsc.org |

| Direct | Nucleophilic substitution on a 4-substituted azetidinone | 4-Acetoxyazetidin-2-one, 4-Aminophenol | Requires careful control of reaction pH or use of protecting groups to ensure O-alkylation over N-alkylation. researchgate.netnih.gov |

Classical Cycloaddition Reactions in the Synthesis of this compound Analogues

Cycloaddition reactions, particularly [2+2] cycloadditions, are the cornerstone of β-lactam synthesis, providing a direct and convergent route to the four-membered ring. wikipedia.org

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains the most general and widely used method for constructing the azetidin-2-one ring. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction involves the formal [2+2] cycloaddition of a ketene (R₂C=C=O) with an imine (R₂C=NR). organic-chemistry.org

The mechanism is generally accepted to be a two-step process:

Nucleophilic attack of the imine nitrogen atom on the central sp-hybridized carbon of the ketene. researchgate.netbath.ac.uknih.gov

This attack forms a zwitterionic intermediate, which then undergoes a conrotatory 4π-electrocyclization to close the four-membered ring. researchgate.netbath.ac.uk

The ketenes are typically highly reactive and are generated in situ. A common method is the dehydrochlorination of an acyl chloride (like phenoxyacetyl chloride) using a tertiary amine base, such as triethylamine (Et₃N). nih.govuni.lu The ketene is then immediately trapped by the imine present in the reaction mixture. nih.gov

The stereochemical outcome of the Staudinger reaction (i.e., the formation of cis or trans isomers) is influenced by several factors, including the substituents on the imine and ketene, the solvent, and the reaction temperature. google.com For instance, the reaction of polyaromatic imines with phenoxyacetyl chloride has been shown to produce exclusively trans-β-lactams, while other systems yield predominantly the cis isomer. rsc.orgalfa-chemistry.com In the synthesis of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, the reaction afforded the cis stereoisomer. bath.ac.uk

While the Staudinger synthesis is dominant, other [2+2] cycloaddition pathways provide valuable alternatives for accessing azetidin-2-ones.

Ester Enolate + Imine Cyclocondensation: This method involves the reaction of a pre-formed metal enolate of an ester with an imine. nih.govalfa-chemistry.com It is not a true pericyclic reaction but a condensation followed by cyclization. This approach is highly effective for the synthesis of 3-amino and 3-hydroxy-4-aryl-2-azetidinones and can exhibit high diastereoselectivity. nih.gov For example, zinc enolates of α-amino acid esters react with imines to yield exclusively trans-β-lactams in high yields. d-nb.info The stereoselectivity can often be controlled by the choice of metal cation (e.g., lithium, zinc, or titanium) and the solvent system. nih.govnih.gov

Kinugasa Reaction: The Kinugasa reaction is a copper(I)-catalyzed cycloaddition of terminal alkynes with nitrones to produce β-lactams. mdpi.comrsc.org This reaction is notable for its operational simplicity and mild conditions. It has been developed into a powerful tool for creating C3/C4-substituted β-lactams and can be performed with high stereoselectivity, including intramolecular versions that yield bicyclic β-lactam systems. rsc.orgresearchgate.net

Alkene + Isocyanate Cycloaddition: This pathway involves the reaction of an alkene with an isocyanate to form the N1-C4 and C2-C3 bonds of the azetidinone ring. vulcanchem.com While a fundamental approach, it is generally less common for complex pharmaceutical targets compared to the Staudinger and enolate-imine methods.

Emerging Synthetic Routes for Azetidinone Formation with Phenoxy Linkages

While classical methods are robust, research continues to focus on developing more efficient, rapid, and environmentally benign synthetic routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of azetidinones, including those with phenoxy linkages, has been particularly successful.

In the context of the Staudinger reaction, microwave heating can significantly accelerate the cycloaddition. For example, the synthesis of monocyclic 1,3-disubstituted-4-(2-nitrophenyl) azetidin-2-ones via the [2+2] cycloaddition of ketenes and imines has been effectively performed using microwave irradiation. Similarly, the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones was achieved by irradiating the precursor imine and chloroacetyl chloride in the presence of a base.

The benefits of microwave assistance in these syntheses are notable:

Rate Acceleration: Reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes.

Improved Yields: By minimizing side reactions and decomposition that can occur with prolonged heating, microwave synthesis can lead to higher isolated yields of the desired β-lactam product.

Enhanced Stereoselectivity: In some cases, the rapid and uniform heating provided by microwaves can influence the stereochemical outcome of the reaction, sometimes favoring the formation of a single isomer. For example, microwave irradiation was used to improve the cis/trans ratio in the synthesis of a 3-phenoxy-azetidinone from 5:1 in dichloromethane (B109758) at 40°C to 10:1 in dichloroethane at 80°C. rsc.org

The table below highlights a comparison between conventional and microwave-assisted synthesis for a representative Staudinger reaction.

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of α-ketoamides from N-acylisatins | Conventional | 2-3 hours | 70-85% | |

| Synthesis of α-ketoamides from N-acylisatins | Microwave | 2-3 minutes | 85-95% | |

| Synthesis of 4-substituted azetidin-2-ones | Conventional | 3 hours (reflux) | Moderate | |

| Synthesis of 4-substituted azetidin-2-ones | Microwave | 5 minutes | High |

This rapid and efficient heating makes microwave-assisted protocols a highly attractive modern alternative for the synthesis of this compound and its derivatives.

Solvent-Free Reaction Conditions

The advancement of green chemistry has promoted the development of synthetic methods that minimize or eliminate the use of hazardous solvents. ijrap.net Solvent-free reaction conditions, often facilitated by techniques such as grinding or microwave irradiation, offer significant advantages, including reduced reaction times, higher yields, operational simplicity, and a lower environmental impact. ijrap.netdergipark.org.tr

For the synthesis of azetidin-2-one rings, a key step is the [2+2] cycloaddition between a Schiff base (imine) and a ketene, commonly known as the Staudinger reaction. researchgate.net This reaction can be adapted to solvent-free conditions. One common approach involves the mechanochemical grinding of reactants. For instance, the synthesis of pyrazole (B372694) chalcones has been achieved by grinding a mixture of pyrazole aldehydes, acetophenones, and a solid base like activated barium hydroxide (B78521) in a mortar and pestle, completely avoiding the use of solvents. ijrap.net A similar principle can be applied to the synthesis of the this compound core. The precursor Schiff base, formed from 4-aminophenol and an appropriate aldehyde, can be reacted with a ketene equivalent (e.g., chloroacetyl chloride in the presence of a solid base) under grinding conditions.

Another powerful solvent-free technique is microwave-assisted synthesis. dergipark.org.tr Microwave irradiation can significantly accelerate reaction rates for the synthesis of various heterocyclic compounds, including 2-amino-4-arylthiazoles and pyrimidine (B1678525) derivatives, without the need for a solvent. dergipark.org.tr This method provides uniform heating and can lead to higher product yields and purity. The cycloaddition step in azetidin-2-one synthesis is often amenable to microwave heating, providing a rapid and efficient solvent-free alternative to conventional refluxing in organic solvents. researchgate.net

The table below summarizes green, solvent-free techniques applicable to the synthesis of azetidin-2-one and related heterocyclic scaffolds.

| Technique | Description | Key Advantages | Applicable Reaction Type |

| Mechanochemical Grinding | Reactants are ground together in a mortar and pestle, sometimes with a catalytic amount of a solid base. | No organic solvents, mild room temperature conditions, short reaction times, high yields. ijrap.net | Cyclocondensation, Aldol (B89426) Condensation. ijrap.net |

| Microwave Irradiation | Reactants are exposed to microwave energy, which accelerates the reaction. | Rapid reaction times, increased yields, high product purity, prevention of harmful solvents. dergipark.org.trresearchgate.net | Cycloaddition, Cyclocondensation. dergipark.org.trresearchgate.net |

| Direct Heating of Reactants | A triturated mixture of solid reactants is heated directly without any solvent. | Simple, efficient, avoids solvent waste and removal issues. semanticscholar.org | Amidation. semanticscholar.org |

Diastereoselective and Enantioselective Synthesis Strategies for this compound Stereoisomers

The this compound structure contains two stereogenic centers at the C3 and C4 positions of the β-lactam ring. Consequently, the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, specific stereoisomer is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities. wikipedia.org Asymmetric synthesis aims to produce a specific stereoisomer in excess over the others. wikipedia.org

Diastereoselective Synthesis

Diastereoselectivity in azetidin-2-one synthesis is most commonly achieved during the Staudinger [2+2] cycloaddition reaction. The relative stereochemistry (cis or trans) of the substituents at C3 and C4 is determined by the geometry of the imine and the reaction conditions. Research has shown that the reaction between a ketene and an imine can be highly diastereoselective, often yielding the cis-azetidin-2-one as the major product. nih.gov For example, the cyclocondensation of acetoxyketene with epoxyimines has been reported to proceed in a highly diastereoselective manner, affording cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov This selectivity is a foundational principle for controlling the relative configuration of the substituents on the azetidin-2-one ring.

Enantioselective Synthesis

Producing a single enantiomer of this compound requires enantioselective synthesis strategies. wikipedia.org These strategies introduce chirality in a controlled manner. Key approaches include:

Chiral Catalysis: This method uses a chiral catalyst to direct the formation of one enantiomer over the other. ethz.ch For instance, the highly enantioselective difunctionalization of azetines has been accomplished using a copper catalyst complexed with a chiral bisphosphine ligand, resulting in chiral azetidines with complete enantio- and diastereoselectivity. nih.gov Similar catalytic systems can be envisioned for the enantioselective synthesis of the azetidin-2-one ring.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. This approach allows for substrate-controlled stereoselection.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality of the starting material is transferred to the final product through the synthetic sequence.

The table below outlines these strategies for obtaining specific stereoisomers.

| Strategy | Approach | Outcome | Key Features |

| Diastereoselective Synthesis | Staudinger [2+2] Cycloaddition | Preferential formation of one diastereomer (e.g., cis over trans). nih.gov | The stereochemical outcome is controlled by the reaction mechanism and substrate geometry. nih.gov |

| Enantioselective Catalysis | Use of a chiral catalyst (e.g., metal-chiral ligand complex). nih.gov | Formation of one enantiomer in excess of the other. ethz.ch | A small amount of catalyst can generate a large amount of enantiomerically enriched product. ethz.ch |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate. ethz.ch | Controlled formation of new stereocenters relative to the auxiliary. ethz.ch | The auxiliary is removed and can often be recycled. ethz.ch |

| Chiral Pool Synthesis | Use of enantiopure starting materials from nature (e.g., amino acids). ethz.ch | The final product's chirality is derived from the starting material. | Efficient for synthesizing complex molecules with defined stereochemistry. |

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govnih.gov This can lead to compounds with enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. The this compound scaffold is a valuable building block for creating such hybrids, primarily utilizing the reactive primary amino group on the phenoxy ring.

Schiff Base Hybrids

The most direct functionalization of the this compound core involves the condensation of its primary amino group with various aromatic or heterocyclic aldehydes. nih.gov This reaction, typically carried out by refluxing the reactants in a solvent like ethanol, yields Schiff base (imine) derivatives. nih.gov These Schiff bases are not only important final compounds but also serve as crucial intermediates for synthesizing other heterocyclic systems like thiazolidinones. sciensage.infoijper.org

Thiazolidinone Hybrids

Thiazolidin-4-one rings can be appended to the core scaffold via a cyclocondensation reaction. nih.gov The Schiff base derived from this compound is reacted with a thiol-containing compound, most commonly thioglycolic acid (mercaptoacetic acid), to form the five-membered thiazolidinone ring. sciensage.infonih.gov This approach creates a diverse library of hybrid molecules by varying the aldehyde used to form the initial Schiff base. nih.gov

Isatin (B1672199) Hybrids

Isatin (indoline-2,3-dione) is a privileged scaffold in medicinal chemistry. nih.gov Hybrid molecules can be synthesized by reacting the amino group of the azetidinone core with the reactive C3-carbonyl group of isatin or its derivatives. This condensation reaction, often refluxed in ethanol or other suitable solvents, forms an isatin-Schiff base hybrid. pensoft.net This strategy effectively merges the azetidinone and isatin pharmacophores into a single molecular entity. nih.govnih.gov

Chalcone (B49325) Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their wide range of biological activities. mdpi.commdpi.com Hybridization can be achieved by forming a covalent linkage between the azetidinone scaffold and a chalcone moiety. One synthetic route involves preparing an amino-functionalized chalcone and then using it to construct the azetidin-2-one ring. Alternatively, the amino group of the pre-formed this compound can be acylated with a chalcone-carboxylic acid derivative or used in other coupling reactions to link the two motifs. researchgate.netnih.gov

Pyrazole Hybrids

The pyrazole ring is another important heterocycle in drug discovery. hilarispublisher.com To synthesize pyrazole hybrids of this compound, the primary amino group can be converted into a hydrazine (B178648) derivative. This new functional group can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the pyrazole ring. hilarispublisher.com Another approach involves the "click reaction" (copper-catalyzed azide-alkyne cycloaddition), where an azide-functionalized pyrazole is reacted with an alkyne-modified azetidinone scaffold, or vice versa, to create a stable triazole linker between the two heterocyclic systems. beilstein-journals.orgnih.gov

The following table summarizes the synthesis of these hybrid architectures.

| Hybrid Type | Key Reactants | Linker/Fused Ring | General Method |

| Schiff Base | This compound + Aldehyde | Imine (-N=CH-) | Condensation reaction, often in refluxing ethanol. nih.gov |

| Thiazolidinone | Schiff Base Hybrid + Thioglycolic Acid | Thiazolidin-4-one ring | Cyclocondensation of the imine with a thiol compound. nih.gov |

| Isatin | This compound + Isatin | Imine (-N=C-) | Condensation with the C3-keto group of isatin. pensoft.net |

| Chalcone | Azetidinone derivative + Chalcone derivative | Amide, Ester, or other covalent bond | Acylation or other coupling reactions linking the two scaffolds. nih.gov |

| Pyrazole | Hydrazine of the azetidinone + 1,3-Diketone | Pyrazole ring | Cyclocondensation reaction. hilarispublisher.com |

Elucidation of Reaction Mechanisms in 4 4 Aminophenoxy Azetidin 2 One Synthesis and Transformations

Mechanistic Investigations of Azetidinone Ring Formation Pathways

The most prevalent and historically significant method for constructing the azetidin-2-one (B1220530) (or β-lactam) ring is the Staudinger ketene-imine cycloaddition, first reported in 1907. libretexts.orgnih.gov This formal [2+2] cycloaddition joins a ketene (B1206846) and an imine to form the four-membered ring. libretexts.orgresearchgate.net While simple in concept, the underlying mechanism, particularly regarding its stereoselectivity, is complex and has been the subject of extensive theoretical and experimental investigation. libretexts.org

The mechanism of the Staudinger reaction has been a long-standing topic of debate, centered on whether it proceeds via a concerted or a stepwise pathway. vulcanchem.com

Concerted Mechanism: A concerted [2s+2a] cycloaddition is thermally allowed by the Woodward-Hoffmann rules. However, this pericyclic mechanism was largely dismissed because experimental evidence, including the characterization of reaction intermediates, pointed away from a single-step process. researchgate.net

Stepwise Mechanism: Overwhelming evidence from computational and experimental studies supports a two-step, stepwise mechanism. researchgate.netgoogle.comacs.org This pathway is now the widely accepted model for the Staudinger reaction. libretexts.org The reaction is initiated by a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. researchgate.netgoogle.com This attack forms a zwitterionic intermediate, which then undergoes ring closure to yield the final β-lactam product. researchgate.netrammohancollege.ac.in The second step, the cyclization of the zwitterion, can be described as a conrotatory 4π-electron electrocyclization or an intramolecular Mannich-type reaction of the enolate with the iminium moiety. libretexts.orggoogle.com

The energy profiles of concerted versus stepwise reactions highlight a key difference: a concerted reaction proceeds through a single transition state without any intermediates, whereas a stepwise mechanism involves the formation of one or more intermediates, each with its own transition state. researchgate.net The evidence for the Staudinger reaction strongly favors the latter.

The process begins with the nucleophilic addition of the imine nitrogen to the ketene, forming the C-N bond and generating the zwitterion. researchgate.netgoogle.com The stereochemical outcome (cis vs. trans) of the final product depends on the competition between the rate of ring closure of this intermediate and the rate of rotation around its newly formed C-N single bond. acs.orgrammohancollege.ac.in

An Electron Localization Function (ELF) quantum topological analysis further clarifies the bonding changes. researchgate.net This analysis confirms a two-step process:

Formation of the N1–C4 Bond: This occurs via the nucleophilic attack of the imine's nitrogen lone pair on the ketene's central carbon, creating the zwitterionic intermediate. researchgate.net

Ring Closure: The second step involves the formation of the C2–C3 bond, described as a C-to-C coupling of pseudoradical centers that were generated in the first phase, completing the four-membered ring. researchgate.net

The characterization of this zwitterionic intermediate, both experimentally and through computational modeling, has been pivotal in moving the mechanistic understanding from a simple concerted picture to a more nuanced, stepwise model. researchgate.netgoogle.com

Influence of Substituent Effects, Including the 4-Aminophenoxy Group, on Reaction Mechanisms

The electronic nature of the substituents on both the ketene and imine precursors profoundly impacts the reaction mechanism, particularly the stability of the zwitterionic intermediate and the rate of ring closure. researchgate.netrammohancollege.ac.in This, in turn, dictates the stereoselectivity of the Staudinger reaction.

The general trends are summarized below:

Electron-donating groups (EDG) on the ketene and electron-withdrawing groups (EWG) on the imine accelerate the direct ring closure of the zwitterionic intermediate. This kinetic preference typically leads to the formation of cis-β-lactams. researchgate.net

Electron-withdrawing groups (EWG) on the ketene and electron-donating groups (EDG) on the imine slow down the rate of ring closure. This allows for rotation around the C-N bond in the intermediate, which often leads to the thermodynamically more stable trans-β-lactam product. researchgate.net

The 4-aminophenoxy group is a potent electron-donating group due to the resonance effect of the amino group's lone pair of electrons. Its influence on the reaction mechanism depends on which reactant it is attached to:

As a substituent on the imine: If the 4-aminophenoxy group is part of the imine (e.g., an imine formed from 4-(4-aminophenoxy)benzaldehyde), it acts as a strong EDG. This would slow the rate of the final ring-closure step, favoring the formation of the trans-azetidinone. researchgate.net

As a substituent on the ketene: If the group is part of the ketene precursor (e.g., a ketene generated from (4-aminophenoxy)acetyl chloride), it functions as an EDG on the ketene. This would accelerate the ring-closure step, promoting the formation of the cis-azetidinone. researchgate.net

This predictable interplay allows for the rational design of Staudinger reactions to favor a desired stereoisomer.

Table 1: Predicted Influence of the 4-Aminophenoxy Substituent on Staudinger Reaction Stereoselectivity

| Position of 4-Aminophenoxy Group | Electronic Effect | Effect on Ring Closure Rate | Predicted Major Product |

| On Imine Precursor | Electron-Donating (EDG) | Decreases rate | trans-azetidinone |

| On Ketene Precursor | Electron-Donating (EDG) | Increases rate | cis-azetidinone |

Mechanistic Insights into Specific Derivatization Reactions of 4-(4-Aminophenoxy)azetidin-2-one

The functional groups of this compound—namely the lactam nitrogen and the aromatic amino group—provide sites for further chemical modification through various reaction mechanisms.

The nitrogen atom of the azetidinone ring can be functionalized through radical-mediated reactions. A key example is N-sulfenylation, which introduces a sulfur-containing group to the lactam nitrogen. These N-sulfenylated azetidinones have shown notable biological activity. thieme-connect.de

A versatile method for this transformation involves a radical-based strategy using the stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. thieme-connect.deresearchgate.net The mechanism proceeds as follows:

Precursor Formation: The N-H of the azetidinone is first converted to an N-bromo derivative (an N-halo-azetidinone). thieme-connect.de

Radical Initiation: The TEMPO radical initiates a reaction with a disulfide (R-S-S-R). thieme-connect.de

Sulfenyl Group Transfer: The N-bromo-azetidinone reacts in the presence of the TEMPO catalyst and the disulfide, leading to the transfer of a sulfenyl group (-SR) to the azetidinone nitrogen. thieme-connect.deresearchgate.net

This method has proven effective for synthesizing a range of N-alkylthio- and N-arylthio-azetidinones in good yields (55-92%). thieme-connect.denih.gov Investigations using Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy have been employed to study the reactivity of the N-bromo-azetidinone intermediate in the presence of the TEMPO radical, confirming the mechanistic pathway. thieme-connect.de

The exocyclic primary amino group of the 4-aminophenoxy moiety is a potent nucleophilic center, making it a primary site for electrophilic attack. nih.gov Its reactivity is generally greater than that of the corresponding phenolic oxygen.

Nucleophilic Character and Acylation/Alkylation: The lone pair of electrons on the nitrogen atom makes the amino group highly nucleophilic. nih.gov Consequently, it readily reacts with electrophiles. In acylation reactions, using reagents like acyl chlorides or anhydrides, the amino group is preferentially acylated over the ether oxygen or other parts of the molecule. Similarly, it can undergo N-alkylation. However, the high reactivity can lead to multiple substitutions if not controlled. libretexts.org For the specific compound this compound, carrying out reactions at other positions often requires the amino group to be protected first, for instance, by using a tert-butyloxycarbonyl (Boc) group, to prevent competing side reactions. google.com

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-para directing group for electrophilic substitution on the phenyl ring. nih.gov However, its high reactivity can lead to multiple substitutions (e.g., polybromination) and undesired side reactions. nih.gov Furthermore, strong acidic conditions, often used in reactions like Friedel-Crafts acylation or nitration, lead to the protonation of the amino group to form an ammonium (B1175870) salt (-NH3+). This protonated group is strongly deactivating and meta-directing, fundamentally altering the reaction's course. nih.gov To achieve selective mono-substitution on the aromatic ring, a common strategy involves first "protecting" the amino group by converting it into a less-activating amide (e.g., an acetamide). The desired electrophilic substitution is then performed, followed by hydrolysis of the amide to regenerate the amino group. nih.gov

Chemical Transformations and Derivatization Strategies for 4 4 Aminophenoxy Azetidin 2 One

Modifications at the Azetidinone Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidinone ring is a primary site for chemical modification. N-substitution reactions can significantly alter the chemical and physical properties of the parent molecule. A common strategy involves the acylation of the nitrogen atom. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base can introduce a range of acyl groups. These reactions are typically carried out in aprotic solvents to prevent ring opening of the β-lactam.

Another important N-substitution strategy is alkylation. This can be achieved by reacting 4-(4-aminophenoxy)azetidin-2-one with alkyl halides or other alkylating agents. The choice of base and solvent is critical to control the regioselectivity and avoid undesired side reactions. The introduction of different substituents on the nitrogen atom can modulate the molecule's steric and electronic properties, which is a key aspect in the design of new bioactive compounds.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Significance |

| Acylation | Acyl chlorides, anhydrides, base (e.g., triethylamine), aprotic solvent | N-acyl | Introduction of various carbonyl-containing moieties, potential for creating prodrugs or modifying biological activity. |

| Alkylation | Alkyl halides, base (e.g., sodium hydride), aprotic solvent | N-alkyl | Alteration of steric and electronic properties, modulation of lipophilicity and metabolic stability. |

| Arylation | Aryl halides, palladium or copper catalyst, base | N-aryl | Introduction of aromatic systems, potential for creating compounds with unique electronic and conformational properties. |

Functionalization of the 4-Aminophenoxy Substituent

The 4-aminophenoxy group offers two main sites for chemical modification: the aromatic amino group and the phenoxy ether linkage.

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a variety of chemical transformations. It can readily undergo acylation, alkylation, and diazotization reactions. Acylation with various acid chlorides or anhydrides can lead to the formation of amide derivatives. These amides can serve as precursors for further functionalization or can themselves impart desired properties to the molecule.

Diazotization of the amino group, followed by Sandmeyer or related reactions, provides a pathway to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups. This strategy significantly expands the chemical space accessible from the parent compound. Furthermore, the amino group can be used as a nucleophile in substitution reactions or as a building block for the synthesis of heterocyclic systems fused to the phenyl ring.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Significance |

| Acylation | Acid chlorides, anhydrides, base | Amide | Modification of electronic properties, introduction of new functional groups. |

| Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amine | Alteration of basicity and nucleophilicity, modulation of biological interactions. |

| Diazotization/Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halogen, cyano group | Introduction of a wide variety of substituents on the aromatic ring. |

| Schiff Base Formation | Aldehydes or ketones, acid or base catalyst | Imine | Formation of intermediates for further synthesis, such as the preparation of other heterocyclic rings. researchgate.netresearchgate.net |

Chemical Alterations of the Phenoxy Ether Linkage

The phenoxy ether linkage is generally stable, but under certain conditions, it can be cleaved. This cleavage, however, is often a challenging transformation and may require harsh reaction conditions that could compromise the integrity of the azetidinone ring. More commonly, modifications are made to the aromatic ring itself through electrophilic aromatic substitution, provided the existing substituents direct the incoming electrophile to a desired position. However, the amino group's strong activating and ortho-, para-directing nature would likely dominate the regioselectivity of such reactions. Aromatic nucleophilic substitution (SNAr) reactions are also a possibility if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com

Regio- and Stereoselective Functionalization of the Azetidinone Ring

The functionalization of the azetidinone ring itself, beyond the nitrogen atom, presents a significant synthetic challenge due to the strained nature of the four-membered ring. However, regio- and stereoselective reactions have been developed for related azetidinone systems. nih.gov For this compound, functionalization at the C3 position is a potential target. This could be achieved through enolate chemistry, where a strong base deprotonates the C3 position, followed by reaction with an electrophile. The stereochemical outcome of such reactions is often influenced by the existing substituent at the C4 position. chemrxiv.orgnih.gov

Another approach involves radical-based transformations. The development of methods for the stereoselective functionalization of strained ring systems using polar radical crossover strategies could potentially be applied to this scaffold. chemrxiv.org These advanced synthetic methods would allow for the introduction of a wide variety of substituents at specific positions on the azetidinone ring, leading to novel analogs with potentially enhanced biological activities.

Ring Expansions and Contractions of the Azetidinone Moiety into other Heterocyclic Systems

The strained four-membered azetidinone ring can undergo ring expansion or contraction reactions to form other heterocyclic systems. These transformations often involve rearrangement reactions initiated by the cleavage of one of the ring bonds. For example, under specific conditions, the azetidinone ring can be expanded to form five- or six-membered heterocycles like piperidines or diazepines. wikipedia.orgacs.org These reactions can be promoted by heat, light, or chemical reagents.

Conversely, ring contraction reactions, although less common for azetidinones, could potentially lead to the formation of three-membered rings like aziridines. wikipedia.org These transformations significantly alter the core scaffold of the molecule, providing access to new families of compounds with distinct chemical and biological properties. The specific outcome of these reactions is highly dependent on the substituents on the azetidinone ring and the reaction conditions employed.

Formation of Complex Conjugates and Bioconjugates via Chemical Linkages

The presence of the primary amino group on the phenoxy substituent makes this compound an excellent candidate for the formation of complex conjugates and bioconjugates. nih.gov This amino group can be readily coupled to other molecules, such as peptides, proteins, or other small molecules, using standard bioconjugation techniques. nih.govacs.org

For instance, the amino group can be acylated with a linker molecule that possesses a second reactive group, which can then be used to attach the molecule to a biological macromolecule. Alternatively, the amino group can be directly reacted with an activated carboxyl group on another molecule to form a stable amide bond. These conjugation strategies are widely used in drug delivery and diagnostics to target specific cells or tissues, or to combine the therapeutic effects of two different molecules into a single entity. acs.org The azetidinone core could also potentially serve as a reactive handle for covalent modification of biological targets.

Advanced Spectroscopic Characterization and Structural Analysis of 4 4 Aminophenoxy Azetidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including the nuanced stereochemical and conformational features of 4-(4-aminophenoxy)azetidin-2-one and its derivatives.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information regarding the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an azetidin-2-one (B1220530) derivative reveals characteristic signals for the protons on the β-lactam ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the carbonyl group or the phenoxy substituent will experience different degrees of shielding or deshielding, resulting in distinct resonance frequencies. oregonstate.edulibretexts.org The multiplicity of these signals, governed by spin-spin coupling, provides critical information about the connectivity of adjacent protons. The coupling constant (J-value) between the protons at the C3 and C4 positions of the azetidin-2-one ring is particularly diagnostic for determining the stereochemistry. Generally, a larger coupling constant (typically J > 4.0 Hz) is indicative of a cis relationship between these protons, while a smaller coupling constant (J ≤ 3.0 Hz) suggests a trans configuration. researchgate.netmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the attached atoms and functional groups. weebly.commnstate.edu For example, the carbonyl carbon (C=O) of the azetidin-2-one ring typically resonates at a significantly downfield position (around 160-180 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic ring and those within the azetidinone ring will also have characteristic chemical shift ranges, aiding in the complete assignment of the carbon framework. weebly.commnstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Azetidin-2-one Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (lactam) | 7.5 - 9.0 |

| ¹H | Aromatic-H | 6.5 - 8.0 |

| ¹H | H-4 (azetidinone) | 4.5 - 5.5 |

| ¹H | H-3 (azetidinone) | 2.5 - 3.5 |

| ¹³C | C=O (lactam) | 160 - 180 |

| ¹³C | Aromatic-C | 110 - 160 |

| ¹³C | C-4 (azetidinone) | 60 - 75 |

| ¹³C | C-3 (azetidinone) | 40 - 55 |

Note: These are general ranges and can vary based on the specific substituents and solvent used.

Two-dimensional (2D) NMR experiments provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. Cross-peaks in a COSY spectrum confirm the connectivity of protons within the azetidinone ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum based on the assignments from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons that are separated by two or three bonds. researchgate.netipb.pt This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the phenoxy group to the azetidinone ring. ipb.pt

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with high precision. senecalearning.com This allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. lcms.cz The high accuracy of HRMS is indispensable for confirming the successful synthesis of the target compound.

Beyond molecular formula validation, mass spectrometry, often coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation pattern of the molecule. ekb.eg By subjecting the parent ion to collision-induced dissociation (CID), characteristic fragment ions are generated. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the different components of the molecule, such as the azetidin-2-one ring and the aminophenoxy group. Common fragmentation pathways for azetidin-2-ones involve the cleavage of the β-lactam ring. ekb.egjrespharm.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. utdallas.edu The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong, sharp absorption band is typically observed in the region of 1730-1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the β-lactam ring. orientjchem.org The N-H stretching vibration of the lactam and the primary amine group on the phenoxy ring usually appears as one or two bands in the 3200-3500 cm⁻¹ region. utdallas.eduwpmucdn.com The C-O-C stretching of the ether linkage and the C-N stretching of the amine will also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For azetidin-2-one derivatives, the C=O stretch is also a prominent feature in the Raman spectrum. nih.gov The aromatic ring vibrations are often strong in Raman spectra. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.netsns.it

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine & lactam) | Stretch | 3200 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (β-lactam) | Stretch | 1730 - 1760 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1200 - 1300 |

| C-N (amine) | Stretch | 1000 - 1250 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive and precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry. For azetidin-2-one derivatives, X-ray crystallography can definitively establish the cis or trans configuration of substituents on the β-lactam ring. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together.

Hydrogen Bonding: For this compound, hydrogen bonding is a significant intermolecular interaction. The N-H groups of the lactam and the primary amine can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amine can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together in specific patterns, such as chains or dimers, which influence the crystal packing and physical properties of the solid. scispace.comresearchgate.net

The detailed structural information obtained from these advanced spectroscopic and crystallographic techniques is essential for a complete understanding of the chemical and physical properties of this compound and its analogues.

Crystal Packing Analysis and Polymorphism Studies

The arrangement of molecules in the crystalline state, governed by intermolecular forces, dictates the macroscopic properties of a material. For pharmaceutically relevant compounds like this compound, understanding the crystal packing and the potential for polymorphism is of paramount importance. While specific crystallographic data for this compound is not extensively available in the referenced literature, a detailed analysis of its structural motifs and comparison with closely related analogues allows for a predictive understanding of its solid-state behavior.

The molecular structure of this compound, featuring a β-lactam ring, a phenoxy group, and a primary aromatic amine, presents multiple sites for strong intermolecular interactions. The N-H group of the lactam ring and the primary amine are potent hydrogen bond donors, while the carbonyl oxygen of the lactam, the ether oxygen, and the nitrogen of the amine can act as hydrogen bond acceptors. Furthermore, the phenyl ring is capable of participating in π-π stacking and C-H···π interactions.

Based on studies of analogous azetidin-2-one derivatives, it is highly probable that the crystal packing of this compound is dominated by a network of hydrogen bonds. The N-H group of the β-lactam ring is likely to form a strong N-H···O=C hydrogen bond with the carbonyl group of an adjacent molecule, leading to the formation of chains or dimers. For instance, in the crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, molecules are linked into chains by N-H···O hydrogen bonds. u-tokyo.ac.jpcrystallography.netpsu.edu The primary amine group on the phenoxy ring introduces additional possibilities for extensive hydrogen bonding, potentially forming a more complex three-dimensional network.

The presence of the aromatic ring suggests that π-π stacking interactions will also play a significant role in stabilizing the crystal lattice. In 1-(4-methoxyphenyl)-4-(4-methylphenyl)-3-phenoxyazetidin-2-one, π-π stacking interactions with a centroid-centroid distance of 3.6799 (11) Å contribute to the crystal's stability. wisc.edu Similar interactions are expected in this compound, likely in a parallel-displaced or T-shaped arrangement to maximize electrostatic attraction.

The interplay between these various intermolecular forces can lead to the formation of different crystalline forms, or polymorphs. Polymorphism is a common phenomenon in azetidin-2-one derivatives, where slight variations in crystallization conditions can result in different packing arrangements and, consequently, different physicochemical properties. Studies on a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-one analogues have revealed that the compounds crystallize in orthorhombic, monoclinic, and triclinic systems depending on the substitution pattern. uni.lu This highlights the sensitivity of the crystal packing to subtle molecular changes. The flexibility of the phenoxy linkage in this compound could also contribute to the potential for conformational polymorphism.

To illustrate the diversity in crystal packing of related compounds, the crystallographic data for several azetidin-2-one analogues are presented in the following tables.

Table 1: Crystallographic Data for Selected Azetidin-2-one Analogues

| Compound Name | Formula | Crystal System | Space Group | V (ų) | Z | Ref. |

| 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-3-phenoxyazetidin-2-one | C₂₃H₂₁NO₃ | Triclinic | P-1 | 953.71(9) | 2 | wisc.edu |

| 1-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3-phenoxyazetidin-2-one | C₂₂H₁₈N₂O₅ | Triclinic | P-1 | 961.18(6) | 2 | ugr.es |

| 3-(4-Chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one | C₁₅H₁₁ClN₂O₄ | Monoclinic | P2₁/n | 1687.56(7) | 4 | crystallography.netpsu.edu |

| 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₂₇H₂₉NO₇ | Monoclinic | P2₁/c | - | - | crystallography.net |

Table 2: Key Intermolecular Interactions in Azetidin-2-one Analogues

| Compound Name | Dominant Intermolecular Interactions | Supramolecular Motif | Ref. |

| 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-3-phenoxyazetidin-2-one | C-H···O hydrogen bonds, C-H···π interactions, π-π stacking | Layers parallel to the bc plane | wisc.edu |

| 1-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3-phenoxyazetidin-2-one | C-H···O hydrogen bonds, C-H···π interactions, π-π stacking | 3D network | ugr.es |

| 3-(4-Chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one | N-H···O hydrogen bonds, C-H···O hydrogen bonds, C-H···π interactions | C(4) chains propagating in cross-linked into a 3D network | u-tokyo.ac.jpcrystallography.netpsu.edu |

| 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives | C-H···O interactions | Opposing methoxy (B1213986) 'buckle' or cyclic dimer | uni.lu |

Computational and Theoretical Studies of 4 4 Aminophenoxy Azetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. researchgate.net It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the total energy of the system. researchgate.net For 4-(4-Aminophenoxy)azetidin-2-one, DFT calculations could be used to predict its three-dimensional structure, bond lengths, bond angles, and dihedral angles.

DFT studies on related azetidinone derivatives have been used to obtain molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net The optimized geometry is the starting point for further calculations, such as vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computational model. researchgate.net The electronic properties, such as the distribution of electron density and electrostatic potential, can also be calculated, providing insights into the molecule's reactivity. jptcp.com

Table 1: Illustrative DFT-Calculated Properties for a Representative Azetidinone Structure

| Property | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | Y Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -Z eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -W eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are for illustrative purposes and represent the type of data obtained from DFT calculations on azetidinone-containing molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. scispace.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties and reactivity, albeit at a higher computational cost compared to DFT. scispace.com

For this compound, ab initio calculations could be employed to study reaction mechanisms, such as the hydrolysis of the β-lactam ring, a critical process in the biological activity of many azetidinone-based antibiotics. scispace.com These calculations can identify transition state structures and determine activation energies, providing a detailed picture of the reaction pathway. scispace.com Studies on the hydrolysis of the basic azetidin-2-one (B1220530) ring have utilized ab initio methods to elucidate the mechanism under both acidic and alkaline conditions. scispace.com

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

The biological function and chemical reactivity of a molecule are often dependent on its three-dimensional shape and flexibility. Molecular modeling and dynamics simulations are powerful techniques to explore the conformational landscape of a molecule.

Conformational analysis of azetidinone derivatives is crucial for understanding their interaction with biological targets. reactionbiology.com For this compound, molecular dynamics (MD) simulations could be used to simulate the movement of the molecule over time, providing insights into its accessible conformations and their relative energies. This is particularly important for understanding the flexibility of the aminophenoxy group and its orientation relative to the azetidinone ring. Such studies on other drug-like molecules have shown the importance of considering multiple conformations in predicting biological activity.

Prediction of Reaction Pathways and Transition States in Azetidinone Transformations

Understanding the transformation of the azetidinone ring is key to its application in synthesis and its mechanism of action as a potential therapeutic agent. Computational methods can be used to predict reaction pathways and identify the high-energy transition states that govern the reaction rate.

For instance, the Staudinger synthesis, a common method for preparing β-lactams, has been the subject of computational studies to elucidate its stereoselectivity. mdpi.com Similar approaches could be applied to potential transformations of this compound. Theoretical studies on the ring-opening reactions of azetidinones can provide valuable information on their stability and reactivity towards various nucleophiles. acs.org

In-Silico Approaches for Studying Molecular Recognition and Chemical Binding Principles

In silico methods, particularly molecular docking, are instrumental in modern drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. chula.ac.th These methods are widely applied to azetidinone derivatives to explore their potential as inhibitors of various enzymes. ijper.orgmdpi.comresearchgate.net

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with potential biological targets. Such studies typically involve generating a three-dimensional model of the ligand and placing it into the binding site of a receptor. The interactions are then scored to estimate the binding affinity. ijper.org In silico screening of compound libraries containing the azetidinone scaffold has been used to identify potential lead compounds for various diseases. indexcopernicus.com

Table 2: Illustrative Molecular Docking Results for a Representative Azetidinone Ligand with a Target Protein

| Parameter | Illustrative Value | Description |

| Binding Affinity (ΔG) | -X.X kcal/mol | The predicted free energy of binding. A more negative value indicates stronger binding. |

| Interacting Residues | Amino Acid Y, Amino Acid Z | Key amino acid residues in the protein's active site that interact with the ligand. |

| Hydrogen Bonds | N | The number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | List of interactions | Non-polar interactions contributing to the binding. |

Note: The values in this table are for illustrative purposes and represent the type of data obtained from molecular docking studies on azetidinone-containing molecules.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or physical properties. These models are then used to predict the properties of new, unsynthesized compounds.

While no specific QSPR studies on a series of compounds directly including this compound have been identified, the methodology is applicable. A QSPR study would involve calculating a set of molecular descriptors (e.g., from DFT) for a series of related aminophenoxy-azetidinone derivatives. These descriptors would then be correlated with an experimentally determined property (e.g., reaction rate, solubility) using statistical methods to build a predictive model. QSAR studies, a related approach focusing on biological activity, have been successfully applied to azetidinone derivatives to predict their antibacterial activity. researchgate.net

Emerging Applications and Material Science Integration of the 4 4 Aminophenoxy Azetidin 2 One Scaffold

Precursor in the Synthesis of Advanced Organic Intermediates

The 4-(4-Aminophenoxy)azetidin-2-one scaffold is a valuable starting material for the synthesis of a variety of advanced organic intermediates. The inherent strain of the β-lactam ring makes it susceptible to ring-opening reactions, providing a pathway to functionalized β-amino acids and their derivatives. nih.gov These intermediates are crucial in the preparation of peptides, polyamines, and other biologically significant molecules. nih.gov

The amino group on the phenoxy substituent offers a convenient handle for further functionalization. For instance, it can be diazotized and coupled with other aromatic systems to create azo dyes or other chromophoric systems. Furthermore, the amino group can participate in condensation reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

The synthesis of various heterocyclic compounds can also be initiated from this compound and its derivatives. For example, the reaction of substituted azetidin-2-ones with appropriate reagents can yield 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, which are known to possess a wide range of biological activities. nih.gov The versatility of the azetidin-2-one (B1220530) core as a synthon is a testament to its importance in modern organic synthesis. nih.gov

Incorporation into Polymeric Materials and Functional Coatings

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The amino group can react with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. The incorporation of the azetidin-2-one moiety into the polymer backbone can impart unique properties to the resulting material. For example, the β-lactam ring can serve as a latent reactive site for post-polymerization modification or cross-linking.

Polyimides derived from diamines containing phenoxy linkages are known for their good thermal stability and solubility in common organic solvents. vt.eduacs.orgacs.org The introduction of flexible ether groups into the polyimide backbone can lead to materials with lower glass transition temperatures and improved processability. vt.edu The specific stereochemistry of the azetidin-2-one ring can also influence the conformational properties of the polymer chain. For instance, the incorporation of L-azetidine-2-carboxylic acid, a related four-membered ring amino acid, into polypeptides has been shown to induce the formation of β-sheet structures. acs.org

The reactivity of the azetidin-2-one ring can be exploited in the development of functional coatings. For example, polymers bearing pendant azetidin-2-one groups can be cross-linked through ring-opening reactions with diamines, leading to the formation of durable and chemically resistant films. This approach has been used to create shape-memory polyurethanes. The azetidin-2,4-dione moiety, a related structure, has been shown to react selectively with primary amines, enabling the synthesis of well-defined hyperbranched polymers and polymalonamides. researchgate.net These polymers have potential applications in areas such as nonlinear optics and as elastomers. acs.orgresearchgate.net

Role in Supramolecular Assembly and Self-Organizing Chemical Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex and functional materials. The this compound scaffold, with its potential for hydrogen bonding via the N-H group of the lactam and the amino group, as well as π-π stacking interactions of the aromatic ring, is an intriguing candidate for the design of self-assembling systems.

The formation of ordered structures through the self-organization of molecules is a key principle in biological systems and is increasingly being harnessed in materials science. rsc.orgchemrxiv.org These systems often exist in a non-equilibrium state, maintained by a continuous input of energy, leading to dynamic and adaptive structures. rsc.orgmdpi.com The ability of molecules to form well-defined assemblies, such as nanorods, nanoparticles, and nanofibers, is crucial for applications in bioimaging, drug delivery, and information storage. sioc-journal.cn

While direct studies on the supramolecular assembly of this compound are not extensively reported, the principles of supramolecular chemistry suggest its potential in this area. The hydrogen bonding capabilities of the amide and amine functionalities can drive the formation of one-dimensional tapes or two-dimensional sheets. Furthermore, the aromatic ring can participate in π-π stacking interactions, further stabilizing the assembled structures. The ability to modify the periphery of the molecule provides a route to tune the intermolecular interactions and thus control the resulting supramolecular architecture. The development of such self-organizing systems based on the azetidin-2-one scaffold could lead to novel materials with tailored properties. nih.gov

Application in Catalyst Design and Ligand Development for Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. scienceopen.com The development of new catalysts and ligands is central to advancing this field. The chiral nature of many azetidin-2-one derivatives, including those that can be synthesized from or incorporate the this compound framework, makes them attractive targets for catalyst design.

The rigid four-membered ring of the azetidin-2-one can serve as a scaffold to position catalytic functional groups in a well-defined spatial arrangement, which is crucial for achieving high levels of stereoselectivity. rsc.org The amino group on the phenoxy substituent provides a convenient attachment point for catalytically active moieties or for coordination to a metal center in the case of metal-templated organocatalysis. rsc.org

For instance, proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations. nih.gov It is conceivable that azetidin-2-one-based amino acids could exhibit similar or complementary catalytic activity. The development of chiral ligands based on the this compound scaffold could lead to new catalysts for a range of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. maynoothuniversity.ie The synthesis of such ligands could involve the functionalization of the amino group or the modification of the azetidin-2-one ring itself. While the direct application of this compound in catalysis is an area that requires further exploration, its structural features suggest significant potential for the development of novel and effective organocatalysts. chemrxiv.org

Future Directions and Unexplored Research Avenues for 4 4 Aminophenoxy Azetidin 2 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable synthetic processes. Conventional methods for synthesizing 2-azetidinones often involve hazardous reagents, harsh reaction conditions, and significant waste generation. tandfonline.comtandfonline.com Future research will undoubtedly focus on creating "benign-by-design" synthetic pathways for 4-(4-aminophenoxy)azetidin-2-one and its derivatives. tandfonline.com

Key areas of exploration include:

Microwave-Assisted and Sonochemical Synthesis: These techniques offer substantial rate enhancement, leading to shorter reaction times and often improved yields compared to conventional heating methods. tandfonline.comtandfonline.comderpharmachemica.com Research has demonstrated that sonication can reduce reaction times for azetidinone synthesis from hours to minutes, with yields exceeding 80-90%. tandfonline.comtandfonline.com

Solvent-Free Reactions and Aqueous Media: Replacing volatile organic compounds (VOCs) with water or eliminating solvents entirely represents a significant step in green chemistry. rsc.org The development of water-promoted tandem reactions for related heterocyclic systems showcases the potential for applying this strategy to azetidinone synthesis. rsc.org

Use of Greener Catalysts: Employing non-toxic, recyclable catalysts is crucial. This includes the use of Lewis acids like Mg(ClO₄)₂ in solvent-free conditions or hypervalent iodine reagents, which are considered more environmentally friendly than many heavy metal catalysts. ias.ac.inmdpi.com

Table 1: Comparison of Synthetic Methodologies for Azetidinone Synthesis

| Method | Typical Conditions | Reaction Time | Yield | Green Advantages |

|---|---|---|---|---|

| Conventional | Reflux with Dean-Stark trap, -70 to -90°C, inert atmosphere. tandfonline.comtandfonline.com | 12–16 hours tandfonline.comtandfonline.com | Variable | Low |

| Microwave-Assisted | Microwave irradiation, often solvent-free or in minimal solvent. derpharmachemica.com | Minutes derpharmachemica.com | 60-80% derpharmachemica.com | Reduced energy consumption, speed. derpharmachemica.com |

| Sonication | Ultrasonic irradiation, room temperature. tandfonline.comtandfonline.com | 20–30 minutes tandfonline.comtandfonline.com | 81–93% tandfonline.comtandfonline.com | High efficiency, mild conditions. tandfonline.com |

| Stirring with Molecular Sieves | Room temperature, use of molecular sieves to remove water. tandfonline.comtandfonline.com | 110–130 minutes tandfonline.comtandfonline.com | High | Avoids harsh reagents and high temperatures. tandfonline.com |

Future work should aim to adapt these green principles specifically to the synthesis of this compound, potentially starting from its precursor, ethyl-2-(4-aminophenoxy) acetate, for which safer and more cost-effective synthetic routes are already being developed. mdpi.com

Exploration of Novel Catalytic Systems for Azetidinone Synthesis and Functionalization

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. mdpi.comnih.gov For this compound, the exploration of novel catalytic systems can unlock new synthetic pathways and methods for subsequent functionalization.

Promising research directions include:

Asymmetric Catalysis: The development of chiral catalysts (metal-based or organocatalysts) to control the stereochemistry of the azetidinone ring during its formation is a major goal. Copper-catalyzed [3+1]-cycloaddition reactions have shown high enantioselectivity (up to 99%) in the formation of related azetidine (B1206935) systems, providing a template for future work. springernature.com

Gold-Catalyzed Cyclizations: Gold catalysts are exceptionally effective at activating alkyne and allene (B1206475) functionalities. beilstein-journals.orgcsic.es Introducing such groups onto the this compound scaffold could enable gold-catalyzed intramolecular cyclizations to build complex, fused heterocyclic structures. beilstein-journals.org

Nickel and Ruthenium Catalysis: Transition metals like nickel and ruthenium are versatile catalysts for various transformations. researchgate.netnih.gov Nickel-catalyzed additions to 3-azetidinones have been reported, suggesting that the 2-azetidinone core of our title compound could be a substrate for novel C-C or C-heteroatom bond-forming reactions. researchgate.net Ruthenium nanoparticles on responsive supports offer a pathway to adaptive catalysis for selective hydrogenations, which could be applied to functional groups on the molecule. nih.gov

Biocatalysis and Nanocatalysis: The use of enzymes or nanomagnetic catalysts offers sustainable and highly selective alternatives. scielo.org.za For instance, biopolymer-based nanomagnetic catalysts have been successfully used in the synthesis of other heterocycles and could be adapted for azetidinone synthesis or its subsequent reactions. scielo.org.za

Table 2: Emerging Catalytic Systems in Azetidinone Chemistry

| Catalyst Type | Example | Application | Potential Advantage |

|---|---|---|---|

| Chiral Copper(I) Complexes | Copper(I) with chiral ligands | Enantioselective [3+1] cycloaddition for azetine synthesis. springernature.com | High enantioselectivity and yield. springernature.com |